molecular formula C17H38Si5Te B14196031 2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 832084-16-9

2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Cat. No.: B14196031
CAS No.: 832084-16-9
M. Wt: 510.5 g/mol
InChI Key: WKEXVJQSKLYEAH-UHFFFAOYSA-N
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Description

2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a complex organosilicon compound. It features a unique structure with silicon, tellurium, and phenyl groups, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of dimethyl(phenyl)silyl chloride with tellurium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like tetrahydrofuran (THF) or toluene is common to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and tellurium atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. The pathways involved often include radical formation and subsequent reactions with various substrates .

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Another organosilicon compound used in radical reactions and hydrosilylation.

    Hexamethyldisilane: A simpler silicon-based compound with applications in organic synthesis.

    Dimethylphenylsilane: A related compound with similar reactivity but lacking the tellurium atom.

Uniqueness

2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

832084-16-9

Molecular Formula

C17H38Si5Te

Molecular Weight

510.5 g/mol

IUPAC Name

dimethyl-phenyl-tris(trimethylsilyl)silyltellanylsilane

InChI

InChI=1S/C17H38Si5Te/c1-18(2,3)22(19(4,5)6,20(7,8)9)23-21(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3

InChI Key

WKEXVJQSKLYEAH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te][Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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